N-butyl-1,3-dimethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15763409
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | N-butyl-1,3-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-5-6-10-9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3 |
| Standard InChI Key | MPKIFLQTXIOXTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CN(N=C1C)C |
Introduction
N-butyl-1,3-dimethyl-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. It features a butyl group and two methyl groups attached to a pyrazole ring, which significantly influences its chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications and versatility in synthetic organic chemistry.
Synthesis Methods
N-butyl-1,3-dimethyl-1H-pyrazol-4-amine can be synthesized through several methods, including the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with butyl halides under basic conditions. This process typically involves nucleophilic substitution reactions where the butyl group is introduced to the nitrogen atom of the pyrazole.
Biological Activities and Applications
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Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.
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Medicinal Chemistry: It is being investigated for its potential biological activities, which could be similar to other pyrazole derivatives known for anti-inflammatory, analgesic, and antimicrobial properties.
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Materials Science: Its unique chemical properties make it of interest in materials science applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Ethyl-3-methylpyrazole | Ethyl group at position 1 | Simpler structure; less sterically hindered |
| 5-Amino-1H-pyrazole | Amino group at position 5 | Exhibits different reactivity due to amino group |
| N-butylpyrazole | Butyl group only | Lacks additional methyl groups affecting reactivity |
| N-butyl-1,3-dimethyl-1H-pyrazol-4-amine | Butyl and two methyl groups | Unique substitution pattern influencing chemical reactivity and biological activity |
Research Findings and Future Directions
Research on N-butyl-1,3-dimethyl-1H-pyrazol-4-amine focuses on understanding its interaction with biological targets such as enzymes and receptors. The specific mechanisms by which it exerts its effects are still under investigation, but its potential applications in medicinal chemistry and materials science are promising.
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